2-Octenoyl carnitine

Catalog No.
S3314279
CAS No.
152064-94-3
M.F
C15H27NO4
M. Wt
285.38 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Octenoyl carnitine

CAS Number

152064-94-3

Product Name

2-Octenoyl carnitine

IUPAC Name

(3R)-3-[(E)-oct-2-enoyl]oxy-4-(trimethylazaniumyl)butanoate

Molecular Formula

C15H27NO4

Molecular Weight

285.38 g/mol

InChI

InChI=1S/C15H27NO4/c1-5-6-7-8-9-10-15(19)20-13(11-14(17)18)12-16(2,3)4/h9-10,13H,5-8,11-12H2,1-4H3/b10-9+/t13-/m1/s1

InChI Key

LOSHAHDSFZXVCT-WTNCMQEWSA-N

SMILES

CCCCCC=CC(=O)OC(CC(=O)[O-])C[N+](C)(C)C

Canonical SMILES

CCCCCC=CC(=O)OC(CC(=O)[O-])C[N+](C)(C)C

Isomeric SMILES

CCCCC/C=C/C(=O)O[C@H](CC(=O)[O-])C[N+](C)(C)C

2-Octenoyl carnitine is a medium-chain acylcarnitine, specifically an ester formed from 2-octenoic acid and L-carnitine. This compound plays a crucial role in the transportation of fatty acids into the mitochondria for β-oxidation, a process essential for energy production in cells. Acylcarnitines, including 2-octenoyl carnitine, are involved in various metabolic pathways and are found in significant amounts within human tissues. The general classification of acylcarnitines is based on the length of their acyl groups, with 2-octenoyl carnitine categorized as a medium-chain compound due to its acyl group containing eight carbons .

  • The specific mechanism of action of 2-OC is not fully understood.
  • Researchers believe it may play a role in transporting medium-chain fatty acids into the mitochondria, the cell's energy-producing organ [].
  • More research is needed to elucidate its potential function.
  • Information on the safety and hazards of 2-OC is limited due to its focus in research and not consumer products.
  • As a general precaution, any contact with research chemicals should follow proper laboratory safety guidelines.

The formation of 2-octenoyl carnitine primarily occurs through two mechanisms:

  • Esterification with L-carnitine: This process involves the reaction of 2-octenoic acid with L-carnitine, resulting in the formation of the ester bond characteristic of acylcarnitines.
  • Peroxisomal metabolism: Longer-chain acylcarnitines can undergo peroxisomal β-oxidation to yield shorter acylcarnitines, including 2-octenoyl carnitine .

These reactions highlight the compound's role in lipid metabolism and energy homeostasis.

2-Octenoyl carnitine is involved in the transport of fatty acids into mitochondria, where they undergo β-oxidation to produce adenosine triphosphate (ATP), the primary energy currency of the cell. The presence of medium-chain acylcarnitines like 2-octenoyl carnitine is significant in metabolic pathways that facilitate energy production, particularly during periods of fasting or intense exercise when fatty acid oxidation is heightened . Additionally, alterations in acylcarnitine profiles have been associated with various metabolic disorders, indicating their potential as biomarkers for conditions such as mitochondrial dysfunction and fatty acid oxidation disorders .

The synthesis of 2-octenoyl carnitine can be achieved through:

  • Chemical synthesis: This involves the direct esterification of 2-octenoic acid with L-carnitine under controlled conditions, typically requiring catalysts to enhance reaction efficiency.
  • Biochemical synthesis: In biological systems, it can be synthesized from longer-chain fatty acids through enzymatic reactions that involve acyl-CoA intermediates and L-carnitine as a cofactor .

2-Octenoyl carnitine has several applications:

  • Metabolic research: It serves as a key metabolite for studying lipid metabolism and energy production pathways.
  • Clinical diagnostics: Its levels can be measured in biological samples to assess metabolic health or diagnose specific disorders related to fatty acid oxidation .
  • Supplementation: There is interest in its potential use as a supplement to enhance exercise performance by improving fatty acid utilization during physical activity.

Several compounds share structural similarities with 2-octenoyl carnitine. Below is a comparison highlighting its uniqueness:

Compound NameStructure TypeAcyl Chain LengthUnique Features
2-Octanoyl carnitineSaturated acylcarnitine8 carbonsFully saturated chain
L-Octanoyl carnitineSaturated acylcarnitine8 carbonsSimilar chain length but saturated
Palmitoyl carnitineSaturated acylcarnitine16 carbonsLong-chain fatty acid
Stearoyl carnitineSaturated acylcarnitine18 carbonsLong-chain fatty acid
Oleoyl carnitineUnsaturated acylcarnitine18 carbonsContains one double bond

XLogP3

3.3

Hydrogen Bond Acceptor Count

4

Exact Mass

285.19400834 g/mol

Monoisotopic Mass

285.19400834 g/mol

Heavy Atom Count

20

Dates

Modify: 2024-04-14

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